

Application Note: High-Fidelity Synthesis and Purification of PSI-7977-13CD3 (Sofosbuvir-13CD3)

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Compound of Interest

Compound Name: *PSI-7977-13CD3*

Cat. No.: *B1155670*

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-2'-C-methyl) for use as a Bioanalytical Internal Standard.

Abstract & Strategic Rationale

In the bioanalysis of antiviral nucleotide analogs, the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is non-negotiable for mitigating matrix effects during LC-MS/MS quantification. **PSI-7977-13CD3** (Sofosbuvir-13CD3) is the gold-standard IS for Sofosbuvir assays.

Unlike simple deuteration on the phenyl ring or base (which can be metabolically unstable or subject to exchange), this protocol targets the 2'-C-methyl group. This position is metabolically robust and chemically distinct, ensuring the IS tracks the analyte perfectly through extraction and ionization while maintaining mass spectral differentiation (

Da shift:

).

This guide details the de novo synthesis of the labeled nucleoside core, its coupling to the phosphoramidate prodrug moiety, and the critical separation of the phosphorus diastereomers (

vs.

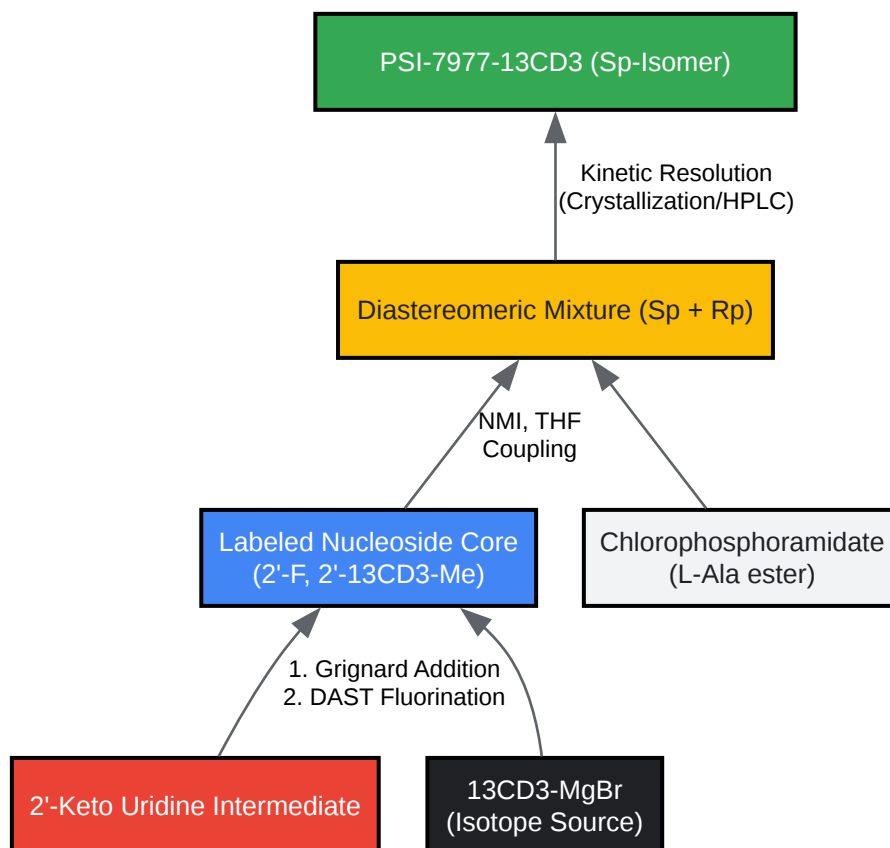
) to isolate the active

isomer.

Retrosynthetic Analysis

The synthesis is disconnected into two primary modules:

- Module A: Construction of the labeled nucleoside core (2'-deoxy-2'-fluoro-2'-¹³C-methyluridine).
- Module B: Phosphoramidate coupling and diastereomeric resolution.



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Figure 1: Retrosynthetic strategy focusing on the introduction of the stable isotope label at the 2' position.

Module A: Synthesis of the Labeled Nucleoside Core

Objective: Install the

label and the Fluorine atom at the 2' position of the ribose ring.

Critical Reagents

- Substrate:
-protected-2'-keto-uridine (typically trityl or benzoyl protected).
- Isotope Reagent:
-Methylmagnesium Bromide (prepared from
and Mg).
- Fluorinating Agent: Diethylaminosulfur trifluoride (DAST).

Protocol 1: Stereoselective Grignard Addition

The addition of the Grignard reagent to the 2'-ketone is the defining step. The bulky protecting groups on the 3' and 5' positions direct the attack from the

-face, yielding the desired

-methyl stereochemistry.

- Preparation of Grignard: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add
(1.0 eq) in anhydrous diethyl ether dropwise. Reflux for 1 hour until Mg is consumed.
- Addition: Cool the Grignard solution to -78°C.

- Substrate Addition: Dissolve the protected 2'-keto-uridine (0.5 eq) in anhydrous THF. Add slowly to the Grignard solution over 30 minutes.
 - Note: Low temperature is crucial to maximize -methyl selectivity.
- Quench: Stir at -78°C for 2 hours, then slowly warm to 0°C . Quench with saturated .
- Workup: Extract with EtOAc, dry over , and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc). Isolate the tertiary alcohol intermediate.

Protocol 2: Fluorination (The DAST Reaction)

Direct fluorination of the tertiary alcohol is challenging due to elimination side reactions.

- Setup: Dissolve the labeled tertiary alcohol in anhydrous (DCM) in a plastic/Teflon vessel (glass can react with HF byproducts).
- Reagent: Cool to -20°C . Add DAST (3.0 eq) dropwise.
- Reaction: Allow to warm to room temperature and stir for 12 hours.
 - Mechanism:^{[1][2][3][4][5]} DAST activates the hydroxyl group, followed by nucleophilic displacement by fluoride.
- Deprotection: After standard workup, remove the 3'/5' protecting groups (e.g., using for benzoyl groups) to yield the free nucleoside: 2'-deoxy-2'-fluoro-2'-C-()methyluridine.

Module B: Phosphoramidate Coupling & Resolution

Objective: Couple the nucleoside with the ProTide moiety and isolate the active diastereomer.

Protocol 3: Phosphoramidate Coupling

- Reagents: Dissolve the labeled nucleoside (1.0 eq) in anhydrous THF.
- Activation: Add N-methylimidazole (NMI) (5.0 eq) or $n\text{-BuMgCl}$ (1.1 eq) at 0°C .
 - Expert Insight: Using a Grignard base ($n\text{-BuMgCl}$) often results in higher yields by deprotonating the 5'-OH more cleanly than NMI.
- Coupling: Add the chlorophosphoramidate reagent (prepared from phenyl dichlorophosphate and L-alanine isopropyl ester) (1.2 eq) dropwise.
- Monitoring: Warm to RT and stir for 12-16 hours. Monitor by LC-MS for the formation of the diastereomeric mixture (PSI-7851-13CD3).

Protocol 4: Separation of Diastereomers (vs)

The coupling reaction produces a ~1:1 mixture of

and

isomers. Sofosbuvir corresponds to the

isomer.

Method A: Crystallization (Preferred for >100mg scale)

This method utilizes Crystallization Induced Dynamic Resolution (CIDR) or simple fractional crystallization.

- Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
- Slowly add Diisopropyl ether (IPE) until turbidity is observed.

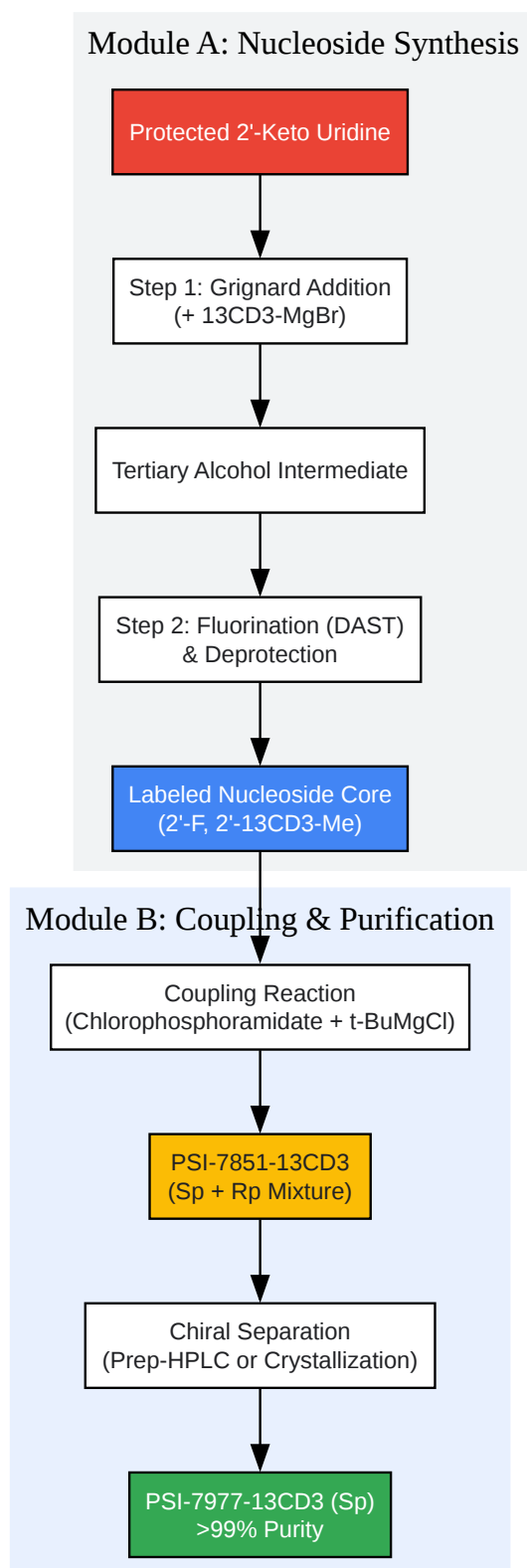
- Add a seed crystal of pure Sofosbuvir (unlabeled) if available.
- Stir at room temperature for 24 hours. The isomer is typically less soluble and crystallizes out.
- Filter and wash with cold IPE/DCM (4:1).

Method B: Preparative HPLC (Preferred for <50mg scale)

For high-value IS synthesis, yield loss in crystallization is risky. Prep-HPLC gives 100% recovery of both isomers.

- Column: Chiralpak AD-H or Phenomenex Lux Cellulose-2 (5 μ m, 250 x 21 mm).
- Mobile Phase: Hexane : Ethanol (85 : 15).
- Flow Rate: 15 mL/min.
- Detection: UV at 260 nm.
- Order of Elution: The isomer usually elutes second on cellulose-based chiral columns (verify with unlabeled standard).

Workflow Visualization



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Figure 2: Step-by-step workflow from starting material to purified internal standard.[6]

Analytical Validation (QC)

To ensure the synthesized material is valid for use as an Internal Standard, it must meet the following criteria:

Parameter	Acceptance Criteria	Method
Chemical Purity	> 98.0%	HPLC-UV (260 nm)
Isotopic Purity	> 99.0% atom % excess	HRMS (Orbitrap/Q-TOF)
Diastereomeric Ratio	> 99:1 (:)	Chiral HPLC
Mass Shift	[M+H] ⁺ = 534.45 (approx)	ESI-MS (+)
NMR Confirmation	Absence of 2'-Me singlet (replaced by multiplet/silent)	¹ H-NMR, ¹³ C-NMR, ³¹ P-NMR

Key NMR Feature: In standard Sofosbuvir, the 2'-Me group appears as a doublet (due to F-coupling) at

~1.3 ppm. In **PSI-7977-13CD3**, this signal will be split into a complex multiplet due to coupling or disappear depending on decoupling settings, confirming the label location.

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